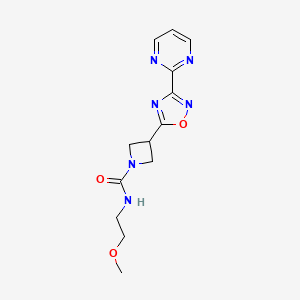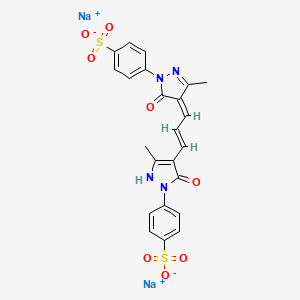
1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds with the trifluoromethyl group (-CF3) are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drugs . The 1,2,3-triazole ring is a versatile structure found in many biologically active compounds. It can be synthesized through the Huisgen 1,3-dipolar cycloaddition, also known as the "click reaction" .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex. One method involves the reaction of a suitable precursor with a trifluoromethylating reagent . The synthesis of 1,2,3-triazoles typically involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The presence of the trifluoromethyl group can often be confirmed by characteristic signals in the 19F NMR spectrum .Chemical Reactions Analysis
The chemical reactions of trifluoromethylated compounds and 1,2,3-triazoles can vary widely depending on the other functional groups present in the molecule. Trifluoromethyl groups are generally quite stable, but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental methods . These properties can be influenced by the presence of the trifluoromethyl group and the 1,2,3-triazole ring .Safety And Hazards
Future Directions
The study of trifluoromethylated compounds and 1,2,3-triazoles is a vibrant field with many potential applications in medicinal chemistry and drug discovery. Future research may focus on developing new synthetic methods, studying the biological activity of these compounds, and exploring their potential uses in medicine .
properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c1-10-2-3(8-9-10)4(5,6)7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHLBJSZSGEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)

![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)


